E-Ceftizoxime Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

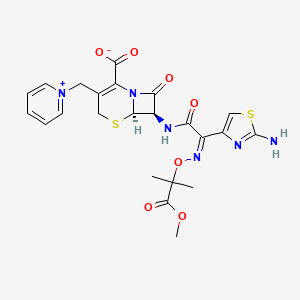

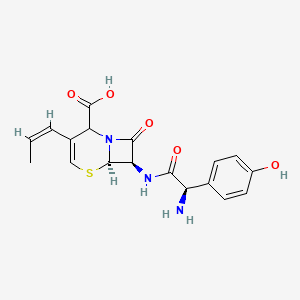

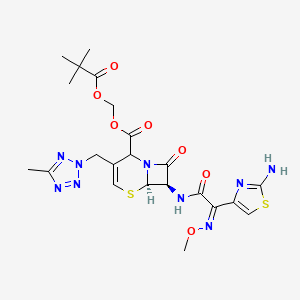

E-Ceftizoxime Sodium Salt is a semisynthetic cephalosporin antibiotic that can be administered intravenously or by suppository . It is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms . It is effective against Gram-negative and Gram-positive bacteria, and it binds penicillin-binding proteins (PBPs) and inhibits the bacterial cell wall synthesis .

Synthesis Analysis

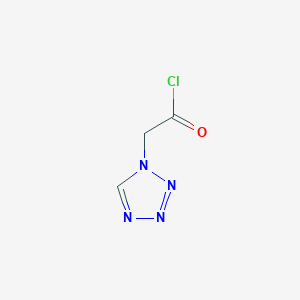

In the synthesis of E-Ceftizoxime Sodium Salt, eight process-related impurities were detected in HPLC analysis . Pure impurities obtained by both synthesis and preparative HPLC were co-injected with the E-Ceftizoxime sample to confirm the .Molecular Structure Analysis

The molecular formula of E-Ceftizoxime Sodium Salt is C13H12N5NaO5S2 . Its molecular weight is 405.38 .Chemical Reactions Analysis

A novel electrochemical sensor for E-Ceftizoxime Sodium Salt comprising Cu (Him) 2 nanoparticles and ionic liquid (IL) hybrid modified carbon paste electrode (CPE) has been developed . This sensor exhibits an excellent electrocatalytic effect in the electrooxidation of E-Ceftizoxime Sodium Salt, leading to a considerable improvement in the corresponding anodic peak current .Physical And Chemical Properties Analysis

E-Ceftizoxime Sodium Salt is a white to pale yellow crystalline powder . Its sodium content is approximately 60 mg (2.6 mEq) per gram of E-Ceftizoxime activity .Applications De Recherche Scientifique

Antibacterial Activity

E-Ceftizoxime Sodium Salt is a third-generation cephalosporin with a broad spectrum of antibacterial activity . It has excellent β-lactamase stability, making it effective against both gram-positive and gram-negative bacterial infections .

Pharmacokinetic Studies

This compound is used in pharmacokinetic studies. A study used a rapid and sensitive ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS-MS) method to determine the concentration of ceftizoxime in human serum and urine . This method was successfully applied to a pharmacokinetic study of Chinese elderly healthy subjects after intravenous administration .

Clinical Trials

E-Ceftizoxime Sodium Salt has been used in multicentre clinical trials in the United States . It has shown efficacy in treating various infections, including genitourinary tract infection, respiratory tract infection, skin and soft tissue infection, peritonitis, bacteraemia, meningitis, and infections in neonates and paediatric patients .

Compatibility Studies

Visual compatibility studies have been conducted to understand how E-Ceftizoxime Sodium Salt interacts with other substances . These studies are crucial for ensuring safe and effective administration of the drug in combination with other treatments .

Drug Safety Evaluation

E-Ceftizoxime Sodium Salt has been evaluated for its safety in clinical settings . Most patients tolerate the drug well, and the most frequently reported adverse experiences are minor, such as injection site pain, rash, pruritus, fever, eosinophilia, elevated platelet count, and transient elevation of liver enzymes .

Treatment of Infections in Immunocompromised Patients

The drug has been used to treat infections in neutropenic, immunocompromised patients . It has shown efficacy in 67% of such cases, demonstrating its potential in managing infections in patients with compromised immune systems .

Mécanisme D'action

Target of Action

E-Ceftizoxime Sodium Salt, a third-generation cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the death of the bacteria .

Mode of Action

E-Ceftizoxime Sodium Salt binds to the PBPs, thereby inhibiting the bacterial cell wall synthesis . This interaction disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death . It is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .

Biochemical Pathways

The primary biochemical pathway affected by E-Ceftizoxime Sodium Salt is the bacterial cell wall synthesis pathway . By inhibiting PBPs, E-Ceftizoxime Sodium Salt prevents the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall strength and rigidity . This disruption in the cell wall synthesis pathway leads to cell wall weakening, cell lysis, and ultimately, bacterial death .

Pharmacokinetics

This provides a high urinary concentration . Probenecid slows tubular secretion and produces even higher serum levels, increasing the duration of measurable serum concentrations . It achieves therapeutic levels in various body fluids and tissues .

Result of Action

The primary result of E-Ceftizoxime Sodium Salt’s action is the death of susceptible bacteria . By inhibiting the synthesis of the bacterial cell wall, E-Ceftizoxime Sodium Salt causes cell lysis and death, effectively treating various bacterial infections .

Action Environment

The action of E-Ceftizoxime Sodium Salt can be influenced by environmental factors such as temperature and pH . For instance, it should be stored at a temperature of -20°C . Additionally, the drug’s efficacy can be affected by the presence of other substances in the body, such as probenecid, which can slow the tubular secretion of E-Ceftizoxime Sodium Salt and increase its serum levels .

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for E-Ceftizoxime Sodium Salt involves the reaction of Ceftizoxime with sodium hydroxide.", "Starting Materials": ["Ceftizoxime", "Sodium Hydroxide", "Water"], "Reaction": [ "Step 1: Dissolve Ceftizoxime in water", "Step 2: Add sodium hydroxide to the solution and stir", "Step 3: Heat the mixture to 50-60°C for 1-2 hours", "Step 4: Cool the mixture and adjust the pH to 6-7 with hydrochloric acid", "Step 5: Filter the resulting precipitate and wash with water", "Step 6: Dry the solid to obtain E-Ceftizoxime Sodium Salt" ] } | |

Numéro CAS |

97164-53-9 |

Formule moléculaire |

C13H12N5O5S2. Na |

Poids moléculaire |

382.40 22.99 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-, monosodium salt, [6R-[6α,7β(E)]]- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)

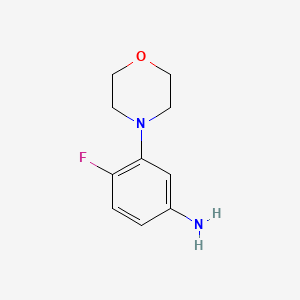

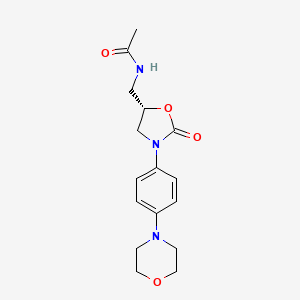

![(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one](/img/structure/B601336.png)

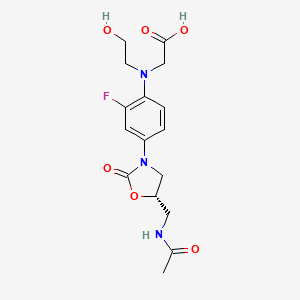

![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)